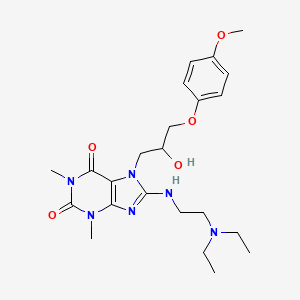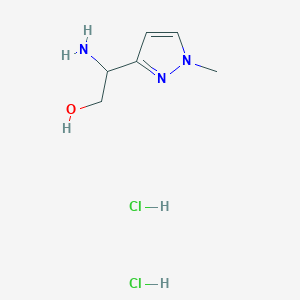
8-((2-(diéthylamino)éthyl)amino)-7-(2-hydroxy-3-(4-méthoxyphénoxy)propyl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O5 and its molecular weight is 474.562. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antivirales
Le composé présente une activité antivirale, ce qui le rend pertinent pour la recherche en virologie. Plus précisément, il a été étudié pour son efficacité contre certains virus. Par exemple, il peut inhiber la réplication virale ou interférer avec les enzymes virales. Les chercheurs explorent son mécanisme d'action et évaluent son potentiel en tant qu'agent thérapeutique contre les infections virales .
Propriétés antioxydantes
La structure du composé comprend une fraction phénolique (le groupe 4-méthoxyphénoxy), ce qui suggère une activité antioxydante potentielle. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages causés par les radicaux libres. Enquêter sur sa capacité à piéger les radicaux libres et à protéger contre les dommages oxydatifs est une voie de recherche importante .
Études de coordination métallique
Compte tenu de son groupe phosphonate, le composé peut présenter des propriétés de liaison aux métaux. Les chercheurs étudient son comportement de coordination avec les ions métalliques. La compréhension des complexes métalliques formés par ce composé peut avoir des implications pour la catalyse, la libération de médicaments et la chimie bioinorganique. Il est essentiel d'étudier son affinité pour des ions métalliques spécifiques et sa stabilité dans les complexes métalliques .
Inhibition enzymatique
La structure du composé suggère des interactions potentielles avec les enzymes. Les chercheurs explorent ses effets inhibiteurs sur des enzymes spécifiques, telles que les kinases ou les polymérases. L'identification des cibles enzymatiques et l'évaluation de sa puissance en tant qu'inhibiteur enzymatique contribuent à la découverte de médicaments et au développement thérapeutique .
Voies biochimiques
En étudiant l'impact du composé sur les voies cellulaires, les chercheurs obtiennent des informations sur ses effets biologiques. L'investigation de son influence sur les voies de signalisation, l'expression génique ou les processus métaboliques peut révéler de nouvelles cibles pour l'intervention médicamenteuse. Les chercheurs explorent s'il module des voies cellulaires spécifiques et comment il affecte l'homéostasie cellulaire .
Systèmes d'administration de médicaments
Les régions hydrophobes et lipophiles du composé en font un candidat intéressant pour les systèmes d'administration de médicaments. Les chercheurs étudient son encapsulation dans des nanoparticules, des micelles ou des liposomes. L'évaluation de sa stabilité, de sa cinétique de libération et de ses capacités de ciblage peut améliorer l'efficacité et la spécificité de la délivrance de médicaments .
Pharmacocinétique et toxicité
Comprendre les propriétés pharmacocinétiques du composé (absorption, distribution, métabolisme et excrétion) est crucial pour le développement de médicaments. Les chercheurs étudient sa biodisponibilité, sa distribution tissulaire et sa demi-vie. De plus, l'évaluation de son profil de toxicité garantit une utilisation sûre dans les applications thérapeutiques potentielles .
Modélisation informatique
Les études informatiques, telles que les simulations de dynamique moléculaire ou les calculs de mécanique quantique, peuvent fournir des informations sur le comportement du composé au niveau atomique. Les chercheurs explorent son énergie, ses interactions de liaison et ses changements conformationnels. Ces simulations guident la conception expérimentale et approfondissent notre compréhension de ses propriétés .
En résumé, « 8-((2-(diéthylamino)éthyl)amino)-7-(2-hydroxy-3-(4-méthoxyphénoxy)propyl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione » est prometteur dans la recherche antivirale, les études antioxydantes, la coordination métallique, l'inhibition enzymatique, la délivrance de médicaments et la modélisation informatique. Ses propriétés multiformes en font un sujet fascinant pour l'exploration scientifique . 🌟
Propriétés
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O5/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(4)23(32)26(20)3)29(22)14-16(30)15-34-18-10-8-17(33-5)9-11-18/h8-11,16,30H,6-7,12-15H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPDZWLXUHYKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)
![5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2461498.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2461500.png)



![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2461507.png)
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2461508.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/new.no-structure.jpg)
![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2461515.png)

